ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex diketopyrrolopyrrole (DPP) derivative characterized by a fused pyrrolo[3,4-c]pyrrole core functionalized with a 1,3-dioxo-indenyliden moiety and a methoxycarbonyl-substituted thienyl group. This compound belongs to a class of asymmetrical DPP derivatives, which are notable for their optoelectronic properties and applications in organic semiconductors .
Properties
IUPAC Name |
ethyl 3-(1-hydroxy-3-oxoinden-2-yl)-5-(2-methoxycarbonylthiophen-3-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O8S/c1-3-34-23(31)17-14-13(16(25-17)15-18(27)10-6-4-5-7-11(10)19(15)28)21(29)26(22(14)30)12-8-9-35-20(12)24(32)33-2/h4-9,13-14,17,27H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDQKJGOJBOTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C(C(=N1)C3=C(C4=CC=CC=C4C3=O)O)C(=O)N(C2=O)C5=C(SC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (CAS No. 321522-15-0) is a complex organic compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological implications based on diverse research findings.
- Molecular Formula : C24H18N2O8S
- Molecular Weight : 494.47 g/mol
- Structure : The compound features a pyrrolo[3,4-c]pyrrole core with various functional groups including dioxo and thienyl moieties.
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. For example, the reaction between 2-acetylindan-1,3-dione and thiosemicarbazide leads to the formation of derivatives that exhibit significant biological activities. The process often requires solvents like ethanol and may involve refluxing with glacial acetic acid to facilitate the reaction .
Antioxidant Properties
Research indicates that compounds similar to ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden) demonstrate strong antioxidant activity. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Anticancer Activity
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, they may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
Antimicrobial Effects
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes .
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with these compounds, suggesting potential applications in preventing oxidative damage in cells .
- Case Study on Anticancer Effects : In vitro studies involving human breast cancer cell lines demonstrated that treatment with ethyl derivatives resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related diketopyrrolopyrrole (DPP) and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and substituent effects.
Structural and Functional Group Comparisons
Key Observations:
- The target compound shares the DPP core with A-ID and A-IDM (), but its methoxycarbonyl-thienyl substituent distinguishes it from A-ID (unsubstituted thienyl) and A-IDM (malononitrile). The electron-withdrawing methoxycarbonyl group may enhance solubility and tune electronic properties compared to simpler thienyl or nitrile substituents .
Physicochemical Properties
Key Observations:
- The target compound’s solubility is expected to surpass that of A-ID due to the methoxycarbonyl group’s polarity but may lag behind A-IDM, where nitrile groups improve compatibility with organic solvents .
- Higher melting points in A-ID and A-IDM (195–212°C) suggest greater crystallinity compared to the tetrahydropyrimidine derivative (190.9°C), likely due to stronger π-π stacking in DPP cores .
Research Findings and Gaps
- Solubility-Balance Trade-off : highlights that asymmetrical DPP derivatives achieve improved solubility without sacrificing thermal stability, a trait likely shared by the target compound due to its polar substituents .
- Bioactivity Data: No direct evidence links the target compound to bioactivity, unlike marine actinomycete-derived molecules () or plant biomolecules ().
- Structural Modeling : Lumping strategies () could group the target compound with other DPP derivatives for computational studies, though its unique substituents warrant individualized analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
